molecular formula C12H12N2OS B2818868 N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide CAS No. 400079-16-5

N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide

Cat. No. B2818868
CAS RN: 400079-16-5
M. Wt: 232.3
InChI Key: YCPAGPICVBZPSO-UHFFFAOYSA-N
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Description

N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide, also known as MTA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. MTA has been found to have various biochemical and physiological effects, making it a promising candidate for many applications in the field of medicine and biology.

Scientific Research Applications

Metabolism and Disposition

N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide, as part of various compounds, has been studied for its metabolism and disposition in humans. Notably, SB-649868, a compound containing a similar thiazole structure, has been examined for its metabolism and excretion patterns. After oral administration, it was found that the majority of the drug-related material was eliminated via feces, and only a minor portion was excreted through urine. The compound was extensively metabolized, with the primary route involving oxidation of the benzofuran ring. The metabolism resulted in several metabolites, indicating a complex biotransformation pathway in the body (Renzulli et al., 2011).

Pharmacokinetics

Meloxicam, which has a thiazole moiety similar to N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide, has been studied for its pharmacokinetics. In a study involving human subjects, it was noted that the compound was extensively metabolized, predominantly through hydroxylation and further oxidation of the methyl group of the thiazolyl moiety. This indicates the involvement of complex enzymatic pathways in the processing of such compounds in the body (Schmid et al., 1995).

Therapeutic Applications

Compounds structurally similar to N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide have been explored for various therapeutic applications. Tiazofurin, a compound with a thiazole structure, was studied for its antitumor activity and pharmacokinetics. It was found to have significant effects against tumor models and a well-characterized pharmacokinetic profile, although its dose-limiting toxicities required careful management (Melink et al., 1985).

properties

IUPAC Name

N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-8-3-5-9(6-4-8)12-14-10(7-16-12)11(15)13-2/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPAGPICVBZPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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